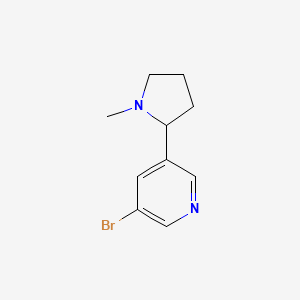

3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine

Description

BenchChem offers high-quality 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5-(1-methylpyrrolidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c1-13-4-2-3-10(13)8-5-9(11)7-12-6-8/h5-7,10H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHLFAFBADEABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452667 | |

| Record name | 3-bromo-5-(1-methylpyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71719-09-0 | |

| Record name | 3-bromo-5-(1-methylpyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: Synthesis and Characterization of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine

An In-Depth Technical Guide for Medicinal Chemists

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine, a heterocyclic building block of significant interest in drug discovery and development. We present a robust and high-yield synthetic protocol via reductive amination, delve into the mechanistic rationale behind the chosen methodology, and outline a complete workflow for structural verification and purity assessment using modern analytical techniques. This document is intended for researchers, medicinal chemists, and process development scientists who require a practical, in-depth understanding of this valuable synthetic intermediate.

Introduction: The Strategic Value of Halogenated Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone in the design of molecules that interact with biological targets. Pyridine derivatives are integral to blockbuster drugs, including kinase inhibitors for oncology and agents targeting the central nervous system (CNS).[1]

The strategic functionalization of the pyridine ring is paramount for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profiles.[1] In this context, halogenated pyridines, such as 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine, serve as exceptionally versatile intermediates. The bromine atom acts as a synthetic "handle," enabling a wide array of transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[2] This capability allows for the rapid diversification of the core structure, facilitating the exploration of a broad chemical space during lead optimization. The (1-methyl-pyrrolidin-2-yl) moiety is notably a key structural feature of nicotine, making this compound a particularly valuable precursor for synthesizing analogues for neurological research and the development of novel therapeutics.[3]

This guide provides the essential scientific knowledge to reliably synthesize and characterize this important molecule, empowering research and development efforts.

Section 1: Synthetic Pathway and Mechanistic Rationale

The synthesis of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine is most efficiently achieved through the N-methylation of its secondary amine precursor, 3-Bromo-5-(2-pyrrolidinyl)pyridine. The selected method is a classic reductive amination, a cornerstone reaction in medicinal chemistry prized for its efficiency, selectivity, and operational simplicity.

Overall Reaction Scheme

The transformation involves the reaction of the precursor with formaldehyde in the presence of a mild reducing agent, sodium cyanoborohydride.

Caption: Synthetic pathway for the N-methylation of the precursor.

Mechanistic Discussion

The choice of reagents is critical for the success of this synthesis.

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine of the pyrrolidine ring on the electrophilic carbonyl carbon of formaldehyde. This is followed by dehydration to form a transient, electrophilic iminium ion. The reaction is often facilitated by a slightly acidic medium, which protonates the hydroxyl group of the hemiaminal intermediate, making it a better leaving group (water).

-

Selective Reduction: Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice for this transformation. Unlike more powerful hydride reagents like sodium borohydride (NaBH₄), NaBH₃CN is sufficiently mild to not reduce the formaldehyde starting material. It is also stable in weakly acidic conditions, which are optimal for iminium ion formation. Its primary role is to selectively deliver a hydride to the electrophilic carbon of the iminium ion, yielding the desired tertiary amine product.[4] This selectivity is the cornerstone of the protocol's trustworthiness, ensuring a clean conversion to the target molecule with minimal side products.

Section 2: Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures and is designed for high-yield synthesis of the title compound.[4]

Materials and Reagents

-

Starting Material: 3-Bromo-5-(2-pyrrolidinyl)pyridine

-

Reagents: Formaldehyde (37% aqueous solution), Sodium cyanoborohydride (NaBH₃CN), Acetic acid, Hydrochloric acid (1M), Sodium hydroxide (solid), Magnesium sulfate (anhydrous), Activated charcoal.

-

Solvents: Acetonitrile (MeCN), Methylene chloride (CH₂Cl₂), Deionized water.

-

Equipment: Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator, separatory funnel, standard laboratory glassware.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 3-Bromo-5-(2-pyrrolidinyl)pyridine (18.14 g, 80.6 mmol) in acetonitrile (250 mL). Cool the solution to 0°C using an ice bath.[4]

-

Formaldehyde Addition: To the stirred, cooled solution, add an aqueous solution of formaldehyde (60.4 mL, 37% by weight, 806 mmol) and stir the mixture for 20 minutes at 0°C.[4]

-

Reduction: Add solid sodium cyanoborohydride (7.60 g, 120 mmol) in several portions over 30 minutes. Causality Note: Portion-wise addition is crucial to control the reaction exotherm and prevent runaway reactions. Stir the mixture at 0°C for an additional 90 minutes.[4]

-

Acidification & Reaction Completion: Add acetic acid (3.0 mL) to the reaction. Allow the mixture to warm to room temperature and stir for 15 hours to ensure the reaction proceeds to completion.[4]

Work-up and Purification

-

Quenching & Solvent Removal: Dilute the reaction mixture with 75 mL of 1M aqueous hydrochloric acid. Remove the organic solvents (acetonitrile) via rotary evaporation.[4]

-

Acidic Wash: Adjust the pH of the remaining aqueous residue to 2.5 with 1N HCl. Extract this acidic solution three times with 75 mL portions of methylene chloride to remove any non-basic impurities. Discard the organic layers.[4]

-

Product Isolation: Basify the aqueous phase to pH 12 by the careful addition of solid sodium hydroxide. Causality Note: This deprotonates the product, rendering it soluble in the organic solvent. Extract the basic aqueous phase three times with 75 mL portions of methylene chloride.[4]

-

Drying and Finishing: Combine the organic extracts from the basic extraction. Treat the combined solution with anhydrous magnesium sulfate and activated charcoal. Filter the mixture through Celite to remove the drying agent and charcoal.[4]

-

Final Product: Remove the solvent by rotary evaporation and dry the residue under high vacuum to yield 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine as a pale yellow oil (Expected yield: ~95%).[4]

Section 3: Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

Caption: A logical workflow for the comprehensive analysis of the product.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the final product.

-

Protocol: A reverse-phase HPLC method is suitable.[5][6]

-

Column: C18, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.[5]

-

-

Expected Result: A single major peak, indicating high purity. The retention time can be used for quality control across batches.

Mass Spectrometry (MS)

MS confirms the molecular weight and the presence of the bromine atom.

-

Technique: Low-resolution mass spectrometry with electron ionization (LRMS-EI).

-

Expected Result: The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the natural isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a near 1:1 abundance.[4]

-

m/z 240: Corresponding to [C₁₀H₁₃N₂⁷⁹Br]⁺

-

m/z 242: Corresponding to [C₁₀H₁₃N₂⁸¹Br]⁺

-

The presence of both peaks in approximately equal intensity is definitive proof of a single bromine atom in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the definitive method for elucidating the precise structure of the molecule.

-

Solvent: DMSO-d₆

-

Frequency: 300 MHz

-

Expected Chemical Shifts (δ) and Assignments: [4]

-

δ 8.55 (d, 1H), 8.44 (d, 1H), 7.88 (t, 1H): These signals in the downfield region correspond to the three protons on the pyridine ring.

-

δ 3.24 (t, 1H), 3.10 (t, 1H), 2.36 (m, 1H), 1.95 (m, 1H), 1.85 (m, 1H), 1.70 (m, 1H): These multiplets in the aliphatic region correspond to the protons on the pyrrolidine ring.

-

δ 2.18 (s, 3H): This sharp singlet is the characteristic signal for the three protons of the newly added N-methyl group, confirming the success of the reductive amination.

-

Summary of Characterization Data

| Parameter | Expected Value | Source |

| Molecular Formula | C₁₀H₁₃BrN₂ | [4] |

| Molecular Weight | 241.13 g/mol | [4] |

| Appearance | Pale yellow oil | [4] |

| ¹H NMR (DMSO-d₆) | Key signal: Singlet at δ 2.18 ppm (N-CH₃) | [4] |

| Mass Spec (EI) | m/z 240/242 (~1:1 ratio) | [4] |

| Purity (HPLC) | >95% | Standard |

Conclusion

This guide has detailed a highly efficient and reliable protocol for the synthesis of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine. The reductive amination approach is robust, high-yielding, and utilizes readily available reagents, making it suitable for both small-scale research and larger-scale production. The comprehensive characterization workflow, employing HPLC, MS, and NMR, provides a validated system for ensuring the structural integrity and purity of this valuable synthetic intermediate. The availability of this building block through a well-documented synthetic route empowers medicinal chemists to accelerate the discovery and development of novel therapeutics, particularly in the fields of neuroscience and oncology.

References

-

Synthesis method of 3-bromo-5-methylpyridine. Eureka | Patsnap. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]

-

3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942. PubChem. [Link]

-

HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Pyridine, 3-bromo-. NIST WebBook. [Link]

- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

Study of the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione. ResearchGate. [Link]

-

3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine 250mg. Dana Bioscience. [Link]

-

The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. [Link]

-

(R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole. PubChem. [Link]

-

New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK. [Link]

- WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

3-bromo-5-(pyrrolidin-2-yl)pyridine. PubChemLite. [Link]

-

HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]

-

Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]

-

Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. NIST WebBook. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Bromo-5-(piperidin-1-ylmethyl)pyridine|CAS 866327-70-0 [benchchem.com]

- 3. (S)-3-bromo-5-(1-methylpyrrolidin-2-yl)pyridine | 71606-34-3 [chemicalbook.com]

- 4. 3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 5. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. helixchrom.com [helixchrom.com]

Physicochemical properties of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine.

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine

Foreword: A Molecule of Interest

3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine, a substituted pyridine derivative, presents a fascinating scaffold for researchers in medicinal chemistry and drug development. Its structure, bearing resemblance to nicotine, positions it as a valuable intermediate and a subject of study for neurological and pharmacological research.[1][2] This guide moves beyond a simple data sheet to provide a comprehensive overview of its core physicochemical properties, the rationale behind their experimental determination, and the self-validating protocols required to ensure scientific integrity. The methodologies detailed herein are designed to equip researchers with the practical knowledge needed to synthesize, purify, and thoroughly characterize this compound.

Core Molecular Identity

A precise understanding of a compound's identity is the foundation of all subsequent research. The fundamental identifiers for this molecule are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine | [3] |

| CAS Number | 71719-09-0 | [3][4] |

| Molecular Formula | C₁₀H₁₃BrN₂ | [3] |

| Molecular Weight | 241.13 g/mol | [3] |

| Physical Appearance | Pale yellow oil | [3] |

graph "chemical_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.7!"]; C2 [label="C", pos="-1.2,-2.1!"]; C3 [label="C", pos="0,-2.8!"]; C4 [label="C", pos="1.2,-2.1!"]; C5 [label="C", pos="1.2,-0.7!"]; N_pyr [label="N", pos="0,-4.2!"]; C_pyr1 [label="C", pos="-1.2,-4.9!"]; C_pyr2 [label="C", pos="-0.7,-6.2!"]; C_pyr3 [label="C", pos="0.7,-6.2!"]; C_pyr4 [label="C", pos="1.2,-4.9!"]; C_methyl [label="CH₃", pos="-2.3,-4.5!"]; Br [label="Br", pos="2.4,0!"];

// Define bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C3 -- N_pyr; N_pyr -- C_pyr1; C_pyr1 -- C_pyr2; C_pyr2 -- C_pyr3; C_pyr3 -- C_pyr4; C_pyr4 -- N_pyr; N_pyr -- C_methyl; C5 -- Br;

// Add double bonds for pyridine ring edge [style=bold]; N1 -- C5; C1 -- C2; C3 -- C4; }

Caption: 2D Structure of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine.

Synthesis and Purification: From Precursor to Pure Compound

The acquisition of a pure, well-characterized sample is the paramount first step in any experimental plan. The synthesis of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine is typically achieved via reductive amination of its N-desmethyl precursor.

Synthetic Workflow

The synthesis involves the N-methylation of 5-bromo-3-(2-pyrrolidinyl)pyridine. This process is a classic example of reductive amination, where a primary amine is converted to a secondary amine.

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures.[3]

-

Reaction Setup: Dissolve 5-bromo-3-(2-pyrrolidinyl)pyridine (1 equivalent) in acetonitrile in a round-bottom flask. Cool the solution to 0°C in an ice bath.

-

Methylation: Slowly add an aqueous solution of formaldehyde (37% by weight, ~10 equivalents). Stir the mixture for 20 minutes at 0°C. Rationale: Formaldehyde reacts with the secondary amine of the pyrrolidine ring to form an intermediate iminium ion.

-

Reduction: In several portions, add solid sodium cyanoborohydride (NaBH₃CN, ~1.5 equivalents) over 30 minutes. Continue stirring at 0°C for an additional 90 minutes. Rationale: NaBH₃CN is a mild reducing agent that selectively reduces the iminium ion to the desired tertiary amine without reducing the formaldehyde.

-

Acidification & Reaction Completion: Add a small amount of acetic acid (~0.04 equivalents) and allow the reaction to warm to room temperature. Stir for 15 hours. Rationale: The acid catalyzes the reaction and ensures the complete formation and reduction of the iminium ion.

-

Workup & Extraction:

-

Quench the reaction by diluting with 1M aqueous hydrochloric acid.

-

Remove the organic solvents via rotary evaporation.

-

Adjust the pH of the aqueous residue to ~2.5 with 1N HCl and extract three times with methylene chloride. Discard these organic layers. Rationale: This step removes any non-basic organic impurities.

-

Basify the remaining aqueous phase to pH 12 with solid sodium hydroxide. Rationale: This deprotonates the product, making it soluble in organic solvents.

-

Extract the basic aqueous phase three times with methylene chloride.

-

-

Isolation: Combine the organic layers from the basic extraction, dry over magnesium sulfate, filter, and concentrate under vacuum to yield the final product as a pale yellow oil.[3]

Core Physicochemical Properties & Experimental Determination

The physicochemical properties of a drug candidate are paramount as they influence its absorption, distribution, metabolism, and excretion (ADME).[5] For a heterocyclic compound like this, key properties include solubility, pKa, and lipophilicity.

Aqueous Solubility

Protocol for Experimental Solubility Determination (Thermodynamic Shake-Flask Method):

-

Preparation: Add an excess amount of the compound (as a pale yellow oil) to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid/oil.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and analyze the concentration using a pre-validated HPLC-UV method against a standard curve.

-

Result: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

Acidity Constant (pKa)

The pKa value dictates the ionization state of a molecule at a given pH, which profoundly affects its interaction with biological targets, membrane permeability, and solubility. Pyridine derivatives typically have a pKa between 5 and 6.[6]

Protocol for pKa Determination (Potentiometric Titration):

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound in a solution of 0.15 M KCl (to maintain constant ionic strength).

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of HCl (e.g., 0.1 M). Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the Henderson-Hasselbalch equation, corresponding to the pH at which the compound is 50% protonated. This is typically found at the midpoint of the steepest part of the titration curve.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key indicator of a drug's ability to cross cell membranes.[7]

Protocol for LogP Determination (Shake-Flask Method):

-

System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing the phases to separate.

-

Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the octanol phase.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning, then allow the layers to separate completely, often aided by centrifugation.

-

Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Analytical Characterization: A Self-Validating Workflow

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.[8] This typically involves a combination of chromatographic and spectroscopic techniques.

Sources

- 1. (S)-3-bromo-5-(1-methylpyrrolidin-2-yl)pyridine | 71606-34-3 [chemicalbook.com]

- 2. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 4. 71719-09-0|3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine|BLD Pharm [bldpharm.com]

- 5. books.rsc.org [books.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine

This guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and characterization of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine, a key heterocyclic building block in medicinal chemistry and drug development. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry, offering researchers a reliable framework for quality control and structural verification.

Molecular Structure and Analytical Overview

Structure:

Compound: 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine Molecular Formula: C₁₀H₁₃BrN₂ Molecular Weight: 241.13 g/mol [1] CAS Number: 71719-09-0[1]

The structural confirmation of this molecule relies on a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and together, they offer a self-validating system for identity and purity assessment.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone for determining the molecular weight and elemental composition of a compound. For a molecule like 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine, which contains a basic nitrogen atom, Electrospray Ionization (ESI) is a highly effective and common ionization technique that typically produces the protonated molecular ion, [M+H]⁺. Electron Ionization (EI) can also be used, providing valuable fragmentation patterns.

Experimental Protocol: Low-Resolution Mass Spectrometry (LRMS)

-

Sample Preparation: A dilute solution of the analyte is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as acetonitrile or methanol.

-

Instrument Setup (ESI): The solution is introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition (ESI): The mass spectrometer is operated in positive ion mode. Key parameters include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, and a desolvation gas temperature of 250-350 °C. Data is acquired over a mass range of m/z 50-500.

-

Data Acquisition (EI): The sample is introduced via a direct insertion probe or GC inlet. The standard electron energy is 70 eV.

Data Summary & Interpretation

The most critical feature in the mass spectrum is the isotopic pattern of the molecular ion, which arises from the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). This results in two prominent peaks of nearly equal intensity separated by 2 m/z units.

| Ion | Technique | Expected m/z | Observed m/z | Interpretation |

| [M]⁺ | EI | 240.026 (for C₁₀H₁₃⁷⁹BrN₂) | 240, 242 | Molecular ion peaks showing the characteristic 1:1 isotopic pattern for bromine.[1] |

| [M+H]⁺ | ESI | 241.034 (for C₁₀H₁₄⁷⁹BrN₂) | 239, 241 | Protonated molecular ion peaks, also exhibiting the bromine isotopic signature.[1] |

Note: The observed m/z values are reported as integers from low-resolution data. High-resolution mass spectrometry (HRMS) would provide exact masses to confirm the elemental formula C₁₀H₁₃BrN₂.

Mass Spectrometry Workflow

Caption: Workflow for MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum reveals characteristic vibrations of specific bonds, providing a molecular fingerprint.

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR is a modern technique that requires minimal sample preparation.

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.

-

Sample Application: Place a single drop of the neat liquid sample (described as a pale yellow oil) directly onto the ATR crystal.[1]

-

Data Acquisition: Apply pressure to the sample using the instrument's anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly after the measurement.

Predicted IR Data & Interpretation

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~3100-3000 | Medium | C-H stretch | Aromatic (Pyridine) |

| ~2970-2800 | Strong | C-H stretch | Aliphatic (Pyrrolidine) |

| ~1570, 1460 | Medium | C=C / C=N stretch | Aromatic Ring |

| ~1450 | Medium | CH₂ bend (scissoring) | Pyrrolidine Ring |

| ~1100-1000 | Strong | C-N stretch | Aliphatic & Aromatic Amine |

| ~800-700 | Strong | C-H bend (out-of-plane) | Substituted Pyridine |

| ~600-500 | Medium | C-Br stretch | Aryl Halide |

The presence of sharp peaks in the 2800-3100 cm⁻¹ region confirms the aliphatic and aromatic C-H bonds. The key aromatic ring stretching vibrations and the strong C-N stretching signal are crucial for confirming the core structure.

Infrared Spectroscopy Workflow

Caption: Workflow for ATR-IR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the chemical environment, number, and connectivity of protons, while ¹³C NMR maps the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ was used in the reference data.[1] Add a small amount of an internal standard like tetramethylsilane (TMS) if quantitative analysis is needed (though modern spectrometers can reference the residual solvent peak).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically 8-16 scans are co-added.

-

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

¹H NMR Data & Interpretation (300 MHz, DMSO-d₆)

The ¹H NMR spectrum is the most information-rich for this molecule. The choice of DMSO-d₆ as a solvent is critical; its polarity ensures solubility and its chemical shift (δ ~2.50 ppm) is well-separated from most analyte signals.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 8.55 | d, J=2.1 Hz | 1H | Pyridine H-2 | Located between two nitrogen atoms (implied by ring structure) and ortho to the bromine atom, resulting in strong deshielding. |

| 8.44 | d, J=1.9 Hz | 1H | Pyridine H-6 | Ortho to the ring nitrogen, deshielded. Small doublet coupling to H-4. |

| 7.88 | t, J=1.9 Hz | 1H | Pyridine H-4 | Meta to both the bromine and the pyrrolidine substituent. Coupled to both H-2 and H-6, appearing as a triplet. |

| 3.24 | bd-t | 1H | Pyrrolidine H-2' | Chiral proton attached to the same carbon as the pyridine ring. Deshielded by the ring and nitrogen. |

| 3.10 | t, J=8.0 Hz | 1H | Pyrrolidine H-5'a | One of the protons on the carbon adjacent to the N-methyl group. |

| 2.36 | m | 1H | Pyrrolidine H-5'b | The other proton on the carbon adjacent to the N-methyl group. |

| 2.18 | s | 3H | N-CH₃ | A sharp singlet in a typical aliphatic region, characteristic of a methyl group on a nitrogen. |

| 1.95 | m | 1H | Pyrrolidine H-3' | Aliphatic proton on the pyrrolidine ring. |

| 1.85 | m | 1H | Pyrrolidine H-3' | Diastereotopic proton on the same carbon. |

| 1.70 | m | 1H | Pyrrolidine H-4' | Aliphatic proton on the pyrrolidine ring. |

Data sourced from ChemicalBook, synthesis of 5-bromo-3(1-methyl-2-pyrrolidinyl)pyridine.[1]

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~150-148 | Pyridine C-2, C-6 | Carbons adjacent to the ring nitrogen are strongly deshielded. |

| ~140 | Pyridine C-4 | Aromatic CH carbon. |

| ~138 | Pyridine C-5 | Aromatic carbon attached to the pyrrolidine ring. |

| ~120 | Pyridine C-3 | Carbon attached to bromine; its shift is heavily influenced by the halogen. |

| ~65-70 | Pyrrolidine C-2' | Chiral carbon attached to the pyridine ring, deshielded by the ring. |

| ~55-60 | Pyrrolidine C-5' | Carbon adjacent to the N-methyl group. |

| ~40 | N-CH₃ | Typical shift for an N-methyl group. |

| ~35 | Pyrrolidine C-3' | Aliphatic CH₂ group. |

| ~22 | Pyrrolidine C-4' | Aliphatic CH₂ group, typically the most shielded in the ring. |

NMR Spectroscopy Workflow

Caption: Workflow for NMR analysis.

Conclusion

The collective evidence from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a robust and self-validating confirmation of the structure of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine. The MS data confirms the molecular weight and the presence of bromine. The predicted IR spectrum identifies the key aromatic and aliphatic functional groups. Finally, the detailed ¹H NMR spectrum confirms the precise arrangement of atoms and the connectivity of the pyridine and pyrrolidine rings, providing unambiguous structural elucidation. This comprehensive analytical approach is essential for ensuring the quality and integrity of this compound in research and development settings.

References

Sources

An In-depth Technical Guide to Key Pharmaceutical Intermediates

A comprehensive analysis of the chemical properties, structure, and synthesis of pivotal compounds in medicinal chemistry.

Foreword: Navigating Chemical Identities in Drug Discovery

In the landscape of pharmaceutical research and development, the precise identification of chemical entities is paramount. A Chemical Abstracts Service (CAS) number serves as a unique and unambiguous identifier for a specific substance. This guide addresses the chemical properties and structure related to the query for CAS number 71719-09-0. Initial investigation reveals this CAS number corresponds to 3-Bromo-5-(1-methylpyrrolidin-2-yl)pyridine .

However, our comprehensive analysis also surfaced a closely related query of significant interest to the drug development community: 7-methoxy-6-(3-morpholin-4-ylpropoxy)-3,4-dihydroquinazolin-4-one (CAS No: 199327-61-2), a key intermediate in the synthesis of the targeted cancer therapeutic, Gefitinib.[1][2][3]

Given the potential for ambiguity and the relevance of both compounds to our intended audience of researchers, scientists, and drug development professionals, this guide will provide a detailed examination of both chemical entities. This dual focus ensures clarity and delivers a more robust and valuable technical resource.

Part 1: 3-Bromo-5-(1-methylpyrrolidin-2-yl)pyridine (CAS: 71719-09-0)

Introduction and Identification

3-Bromo-5-(1-methylpyrrolidin-2-yl)pyridine is a heterocyclic compound containing a pyridine ring substituted with a bromine atom and a methylpyrrolidinyl group.[4][5] Its structure makes it a valuable building block in synthetic organic chemistry, particularly for the introduction of the 5-bromopyridinyl-3-yl moiety in the design of novel molecules with potential biological activity.

Chemical Structure and Properties

The structural and chemical properties of 3-Bromo-5-(1-methylpyrrolidin-2-yl)pyridine are summarized below.

Table 1: Chemical Properties of 3-Bromo-5-(1-methylpyrrolidin-2-yl)pyridine

| Property | Value | Source |

| CAS Number | 71719-09-0 | [4][5][6] |

| Molecular Formula | C10H13BrN2 | [4][6] |

| Molecular Weight | 241.13 g/mol | [4][6] |

| IUPAC Name | 3-Bromo-5-(1-methylpyrrolidin-2-yl)pyridine | [4] |

| Synonyms | 5-Bromo-3-(1-methyl-2-pyrrolidinyl)pyridine | [4] |

Synthesis Pathway

A common synthetic route to 3-Bromo-5-(1-methylpyrrolidin-2-yl)pyridine involves the N-methylation of 5-bromo-3-(2-pyrrolidinyl)pyridine.[4] This transformation can be achieved through reductive amination.

Experimental Protocol: Synthesis of 3-Bromo-5-(1-methylpyrrolidin-2-yl)pyridine [4]

-

Dissolution: Dissolve 5-bromo-3-(2-pyrrolidinyl)pyridine (18.14 g, 80.6 mmol) in acetonitrile (250 mL) in a suitable reaction vessel.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Formaldehyde Addition: Add an aqueous solution of formaldehyde (60.4 mL, 37% by weight, 806 mmol) to the cooled solution and stir the mixture for 20 minutes.

-

Reductant Addition: Add solid sodium cyanoborohydride (7.60 g, 120 mmol) in several portions over 30 minutes.

-

Reaction: Stir the reaction mixture at 0°C for an additional 90 minutes.

-

Acidification: Add acetic acid (3.0 mL) to the reaction mixture.

-

Warming and Stirring: Allow the reaction to warm to room temperature and stir for 15 hours.

-

Work-up and Purification: (Note: The provided source does not detail the work-up and purification steps, which would typically involve extraction and chromatography to isolate the final product.)

Diagram 1: Synthesis of 3-Bromo-5-(1-methylpyrrolidin-2-yl)pyridine

Caption: Role of the title compound as a key intermediate in the synthesis of Gefitinib.

Safety and Regulatory Information

It is important to note that 7-methoxy-6-(3-morpholin-4-ylpropoxy)-3H-quinazolin-4-one is listed by the European Union as a Category 1B reproductive toxicant in Annex VI to Regulation (EC) 1272/2008. [7]Appropriate safety precautions should be taken when handling this compound.

Conclusion

This technical guide has provided a detailed examination of two distinct chemical entities relevant to the field of drug discovery and development. We have clarified the identity of CAS number 71719-09-0 as 3-Bromo-5-(1-methylpyrrolidin-2-yl)pyridine and provided its key chemical properties and a synthetic protocol. Furthermore, we have presented an in-depth analysis of 7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one (CAS: 199327-61-2), a critical intermediate in the synthesis of the anticancer drug Gefitinib. By addressing both compounds, this guide aims to provide a comprehensive and valuable resource for researchers, scientists, and drug development professionals, underscoring the importance of precise chemical identification in advancing pharmaceutical science.

References

- 3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine synthesis - ChemicalBook.

- Product Detail - 2a biotech.

- CAS Number List_7_Page142_Chemicalbook.

- 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one - ChemicalBook.

- 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one | C16H21N3O4 | CID - PubChem.

- 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one (CAS No: 199327-61-2)

- 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one CAS 199327-61-2 - Home Sunshine Pharma.

Sources

- 1. 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one | 199327-61-2 [chemicalbook.com]

- 2. apicule.com [apicule.com]

- 3. 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one CAS 199327-61-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 5. CAS Number List_7_Page142_Chemicalbook [chemicalbook.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one | C16H21N3O4 | CID 135399673 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Synthetic Potential of the Bromopyridine Core: A Guide to Reactivity and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The bromopyridine scaffold is a cornerstone in modern synthetic chemistry, serving as a critical building block for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] Its prevalence stems from the pyridine ring's unique electronic properties and the bromine atom's versatile reactivity, which allows for precise and strategic molecular elaboration. This technical guide provides an in-depth exploration of the bromopyridine core's reactivity, moving beyond simple protocols to explain the underlying principles that govern its behavior in key synthetic transformations. We will dissect the factors influencing positional reactivity and provide detailed, field-proven methodologies for palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and metalation reactions. This document is designed to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of bromopyridines with confidence and strategic insight.

Chapter 1: Fundamental Principles of Bromopyridine Reactivity

The synthetic utility of a bromopyridine is not monolithic; it is profoundly influenced by the position of the bromine atom relative to the ring nitrogen. This positional isomerism dictates the electronic environment of the carbon-bromine (C-Br) bond, its susceptibility to various reaction classes, and the stability of key reaction intermediates.

The Influence of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a significant electron-withdrawing effect (–I effect) across the entire ring. This effect is most pronounced at the α-positions (C2 and C6) and the γ-position (C4), rendering them electron-deficient.[5][6] Consequently, these positions are activated towards nucleophilic attack. Conversely, the β-positions (C3 and C5) are less affected and are comparatively electron-rich, making them less reactive in many transformations.[5]

This electronic landscape dictates the general order of reactivity in palladium-catalyzed cross-coupling reactions, which often begins with oxidative addition to the C-Br bond. The more electron-deficient C2 and C4 positions are more susceptible to this rate-determining step.[5]

General Reactivity Order in Cross-Coupling: 2-bromopyridine ≈ 4-bromopyridine > 3-bromopyridine[5]

For nucleophilic aromatic substitution (SNAr), this effect is even more critical. Attack at the C2 or C4 position allows the negative charge of the intermediate (a Meisenheimer complex) to be delocalized onto the electronegative nitrogen atom, providing substantial resonance stabilization.[6][7][8] This stabilization is not possible for attack at the C3 or C5 position, making SNAr reactions at these sites significantly more difficult.[6][7]

Carbon-Halogen Bond Strength

In di- or poly-halogenated pyridines, reactivity is also governed by the carbon-halogen bond dissociation energy (BDE). The established trend is C-Cl > C-Br > C-I.[9] This means a C-Br bond is weaker and more susceptible to oxidative addition by a palladium(0) catalyst than a C-Cl bond.[9][10] In a molecule like 3-bromo-2-chloropyridine, Suzuki coupling occurs preferentially at the 3-position, as the weaker C-Br bond dictates the site of reaction over the electronically more activated C2 position bearing a stronger C-Cl bond.[10]

Chapter 2: Palladium-Catalyzed Cross-Coupling Reactions

The formation of C-C and C-N bonds via palladium catalysis is arguably the most powerful tool for functionalizing the bromopyridine core. These reactions are prized for their high efficiency and broad functional group tolerance.[5][11]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester.[11] It is a cornerstone of modern synthesis, widely used to construct biaryl and heteroaryl structures common in pharmaceuticals.[5][11]

-

Catalyst: Pd(PPh₃)₄ is a classic, reliable choice, but catalyst systems generated in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand often provide higher activity.[11][12] For challenging couplings, specialized ligands are employed.[13]

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step of the catalytic cycle.[14] The choice of base can significantly impact yield, with stronger bases often required for less reactive substrates like 3-bromopyridine.[15]

-

Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is common, as it facilitates the dissolution of both the organic and inorganic reagents.[14]

This protocol is a robust starting point for the Suzuki coupling of bromopyridines, utilizing a common palladium catalyst and base.

-

Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This is critical as oxygen can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed 1,4-dioxane/water mixture (e.g., 4:1 v/v). Subsequently, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).[11]

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-phenylpyridine product.

| Bromopyridine Isomer | Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |

| 2-Bromopyridine | Pd(OAc)₂ (ligand-free) | K₂CO₃ | aq. isopropanol | 80 | 85-95 | [16] |

| 3-Bromopyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | aq. EtOH | Reflux | 70-85 | [17] |

| 4-Bromopyridine | Pd₂(dba)₃ / PCy₃ | K₃PO₄ | Dioxane | 25 | ~90 | [15] |

| 2-Bromo-6-methylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | ~75 | [11] |

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine.[2][18] This reaction is indispensable in medicinal chemistry for synthesizing aminopyridine derivatives.[19]

-

Ligand Choice: The choice of phosphine ligand is paramount. The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis.[20][21] Chelating bidentate ligands or bulky, electron-rich monophosphine ligands (e.g., BINAP, RuPhos, BrettPhos) are used to overcome this issue and promote the desired reductive elimination step.[20]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine and facilitate the formation of the key palladium-amido complex.[22][23]

-

Handling Volatile Amines: For low-boiling-point amines (e.g., methylamine, ethylamine), the reaction must be performed in a sealed tube to prevent the amine from escaping, allowing the reaction to be heated to the required temperature.[19][23][24]

This protocol demonstrates a typical setup for a C-N coupling reaction.[22]

-

Vessel Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk vessel with 2-bromo-6-methylpyridine (2.0 equiv), (+/-)-trans-1,2-diaminocyclohexane (1.0 equiv), sodium tert-butoxide (NaOt-Bu) (2.8 equiv), (±)-BINAP (0.04 equiv), and [Pd₂(dba)₃] (0.02 equiv).[22]

-

Solvent Addition: Add anhydrous, degassed toluene to the vessel.

-

Reaction: Seal the vessel and heat the deep red/brown mixture to 80 °C for 4 hours with stirring.[22]

-

Workup: Cool the reaction to room temperature and add diethyl ether. Wash the resulting yellow mixture with brine, dry over MgSO₄, and remove the solvent under reduced pressure.[22]

-

Purification: Recrystallize the yellow product from a suitable solvent system (e.g., pentane/diethyl ether) to yield the pure N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine.[22]

Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[1][25] This reaction requires a dual catalytic system: a palladium complex and a copper(I) co-catalyst (typically CuI).[26][27]

-

Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle (oxidative addition/reductive elimination), while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex.[26]

-

Base: An amine base, such as triethylamine (Et₃N), serves a dual purpose: it deprotonates the terminal alkyne and neutralizes the HBr byproduct formed during the reaction.[1][26]

This protocol details an optimized procedure for coupling a substituted bromopyridine with a terminal alkyne.[1]

-

Vessel Preparation: In a reaction tube, combine 2-amino-3-bromopyridine (1.0 equiv), the terminal alkyne (1.2 equiv), Pd(CF₃COO)₂ (0.025 equiv), PPh₃ (0.05 equiv), and CuI (0.05 equiv).[1]

-

Solvent and Base Addition: Add DMF as the solvent and triethylamine (Et₃N) as the base.[1]

-

Reaction: Seal the tube and heat the mixture to 100 °C for 3 hours.[1]

-

Workup and Purification: After cooling, follow a standard aqueous workup and purify the crude product by column chromatography to afford the desired 2-amino-3-alkynylpyridine.[1]

Chapter 3: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful, often metal-free method for functionalizing highly electron-deficient heteroaryl halides. For bromopyridines, this pathway is highly dependent on the bromine's position.

As discussed in Chapter 1, SNAr is highly favored at the 2- and 4-positions due to the ability of the pyridine nitrogen to stabilize the anionic Meisenheimer intermediate.[6][7] The 3- and 5-positions are significantly less reactive towards SNAr.[7] Therefore, 2-amino-6-bromopyridine is far more reactive in SNAr than its 2-amino-5-bromopyridine isomer.[7]

-

Reagent Preparation: Prepare a solution of sodium methoxide in methanol.

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromopyridine (1.0 equiv) in anhydrous DMF or DMSO.

-

Nucleophile Addition: Add the sodium methoxide solution (1.5 equiv) to the flask.

-

Reaction: Heat the mixture to 50-70 °C and stir until the reaction is complete as monitored by TLC.

-

Workup: Cool the reaction mixture, pour it into water, and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic extracts, dry, and concentrate. Purify the residue by column chromatography or distillation to obtain 2-methoxypyridine.

Chapter 4: Metalation and In Situ Functionalization

Creating pyridyl organometallic reagents from bromopyridines opens another avenue for C-C bond formation. This is typically achieved through metal-halogen exchange.

Lithiation (Lithium-Halogen Exchange)

Treatment of a bromopyridine with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) can induce a lithium-halogen exchange to form a lithiopyridine species. This highly reactive intermediate can then be quenched with various electrophiles (e.g., aldehydes, ketones, CO₂). This method is particularly effective for preparing 3-substituted pyridines, which are less accessible through other routes.[28]

Grignard Reagent Formation

While direct formation of pyridyl Grignard reagents from bromopyridines and magnesium metal can be challenging, modern methods have greatly improved their accessibility.

-

Halogen-Magnesium Exchange: Reagents like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl), often called "Turbo-Grignard" reagents, can efficiently perform a halogen-magnesium exchange on bromopyridines under mild conditions.[29]

-

Light-Promoted Coupling: Recent research has shown that purple light can promote the coupling of 2- or 4-bromopyridines with standard Grignard reagents via a single electron transfer (SET) mechanism, avoiding the need for a transition metal catalyst.[30]

-

Vessel Preparation: Add 3-bromopyridine (1.0 equiv) to an oven-dried, three-neck flask under an argon atmosphere. Dissolve in anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

-

Metalation: Slowly add n-butyllithium (1.05 equiv) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature. The formation of the 3-lithiopyridine is often rapid.

-

Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.1 equiv) in anhydrous THF dropwise to the reaction mixture.

-

Workup: After stirring for an additional 1-2 hours, slowly warm the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography.

References

-

Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y. and Yang, D. (2017) Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages.

-

Manoso, A. S., & DeShong, P. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of organic chemistry, 72(9), 3606–3607. [Link]

-

Manoso, A. S., & DeShong, P. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]

-

Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 8(7), 1471–1474. [Link]

-

Manoso, A. S., & DeShong, P. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie (International ed. in English), 46(28), 5352–5356. [Link]

-

Goudarzi, S., Fakhari, A. R., & Shahsavari, H. R. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC advances, 13(27), 18659–18683. [Link]

-

Zhu, Q., Liao, L., Cheng, G., et al. (2017) Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]

-

Staubitz, A. (2013). Does N on the 2-bromopyridine make the compound more or less reactive towards Yamamoto coupling reactions compared to reqular bromo benzene? ResearchGate. [Link]

-

Pering, S. R., & Procter, D. J. (2020). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Chemical science, 11(48), 12973–12978. [Link]

-

Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. ResearchGate. [Link]

-

Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Cid, M. M., et al. (2008). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical reviews, 116(19), 12564–12649. [Link]

-

Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ResearchGate. [Link]

-

The 4-substitution of 3-bromopyridines with additional nucleophiles. ResearchGate. [Link]

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

-

Crampton, M. R., et al. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry. [Link]

-

Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

-

Kim, J., & Chang, S. (2021). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 26(11), 3293. [Link]

- Synthetic method of 3-bromopyridine.

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link]

-

Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. [Link]

-

Crampton, M. R., et al. (2010). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 8(19), 4446-4453. [Link]

-

Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? ResearchGate. [Link]

-

Carbonylative cross-coupling reaction of 2-bromopyridine with arylboronic acids. ResearchGate. [Link]

- 2-bromopyridine synthesis method.

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PubMed Central. [Link]

-

Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. ResearchGate. [Link]

-

Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C: Organic. [Link]

-

A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

-

Metalation and Functionalization of Pyridones, Naphthyridones and Pyrones Using TMP-Bases. University of Munich. [Link]

-

Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Organic Chemistry Portal. [Link]

-

The bromination of 2-aminopyridine in the gas phase at 500°. ResearchGate. [Link]

-

Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety. PubMed Central. [Link]

-

Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]

Sources

- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 28. researchgate.net [researchgate.net]

- 29. Selective Metalation and Additions [sigmaaldrich.com]

- 30. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]

The Pyridine Nucleus: A Privileged Scaffold for Next-Generation CNS Therapeutics

A Senior Application Scientist's Guide to Synthesis, Screening, and Strategy

Introduction: The Enduring Significance of the Pyridine Ring in CNS Drug Discovery

Central Nervous System (CNS) disorders represent a formidable challenge in modern medicine, with a complex pathophysiology that often thwarts therapeutic intervention. The development of novel drugs targeting the CNS is an intricate process, demanding a deep understanding of neurobiology, medicinal chemistry, and pharmacology.[1] Within the vast landscape of heterocyclic compounds, the pyridine scaffold has emerged as a "privileged structure" in the design of CNS-active agents.[2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its modulation of pharmacokinetic properties, make it a versatile building block for a wide array of therapeutics.[2] From the nicotinic acetylcholine receptor (nAChR) modulators to kinase inhibitors, pyridine-containing molecules have demonstrated efficacy in treating a range of conditions, including neurodegenerative diseases, psychiatric disorders, and neuropathic pain.[2]

This in-depth technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the discovery and development of novel pyridine-based compounds for CNS research. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate this exciting and challenging field. We will delve into the intricacies of chemical synthesis, explore robust pharmacological screening methodologies, and dissect the critical structure-activity relationships that govern the efficacy of these compounds.

Part 1: The Genesis of a CNS Candidate - Synthesis of a Novel Pyridine-Based Compound

The journey of any new drug begins with its synthesis. The ability to efficiently and reproducibly create novel chemical entities is the cornerstone of medicinal chemistry. Here, we present a representative, multi-step synthesis of a substituted pyridine derivative, a class of compounds with known CNS activity. This protocol is a composite of established synthetic methodologies and is intended to be illustrative of the general workflow.[3][4]

Representative Synthesis Protocol: One-Pot Synthesis of a 2-Amino-3-cyanopyridine Derivative

This protocol outlines a one-pot, four-component reaction to synthesize a 2-amino-3-cyanopyridine derivative, a versatile intermediate for further functionalization.[3]

Materials:

-

Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Malononitrile

-

Methyl ketone (e.g., acetophenone)

-

Ammonium acetate

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Thin-layer chromatography (TLC) supplies (silica plates, developing chamber, UV lamp)

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

-

Crushed ice

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aromatic aldehyde (10 mmol), malononitrile (10 mmol), methyl ketone (10 mmol), and ammonium acetate (20 mmol) in 30 mL of ethanol.

-

Reaction Execution: Heat the reaction mixture to reflux with continuous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by TLC. Prepare a solution of the reaction mixture in a small amount of a suitable solvent (e.g., ethyl acetate) and spot it on a silica TLC plate. Develop the plate in an appropriate solvent system (e.g., hexane:ethyl acetate, 7:3). Visualize the spots under a UV lamp. The reaction is complete when the starting materials are no longer visible.

-

Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture over 100 g of crushed ice with stirring. A solid precipitate should form.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-amino-3-cyanopyridine derivative.

-

Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Part 2: From Molecule to Mechanism - Pharmacological Screening of Pyridine-Based Compounds

Once a novel pyridine-based compound has been synthesized, the next critical step is to assess its biological activity. Pharmacological screening is a multi-tiered process that begins with in vitro assays to determine the compound's interaction with its intended target and culminates in in vivo studies to evaluate its efficacy and safety in a living organism.

In Vitro Functional Assay: A Deeper Dive into Target Engagement

In vitro assays are indispensable tools for the initial characterization of a compound's pharmacological profile.[5] They provide a controlled environment to study the direct interaction between a compound and its molecular target, such as a receptor or an enzyme. Here, we detail a protocol for a competitive radioligand binding assay, a common method to determine the affinity of a compound for a specific receptor.

This protocol describes how to determine the binding affinity (Ki) of a novel pyridine-based compound for a specific GPCR expressed in a cell membrane preparation.

Materials:

-

Cell membrane preparation expressing the target GPCR

-

Radioligand specific for the target GPCR (e.g., [3H]-labeled antagonist)

-

Novel pyridine-based compound (test compound)

-

Known non-radiolabeled ligand (for determining non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)

-

96-well microplates

-

Scintillation vials

-

Liquid scintillation cocktail

-

Liquid scintillation counter

-

Multi-channel pipette

-

Incubator

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of the test compound in the assay buffer. The concentration range should span several orders of magnitude around the expected Ki value.

-

Prepare a solution of the radioligand in the assay buffer at a concentration equal to its Kd (dissociation constant).

-

Prepare a solution of the known non-radiolabeled ligand at a high concentration (e.g., 1000-fold higher than its Ki) to determine non-specific binding.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Total Binding: Assay buffer, radioligand, and cell membrane preparation.

-

Non-specific Binding: Assay buffer, radioligand, known non-radiolabeled ligand, and cell membrane preparation.

-

Test Compound Binding: Assay buffer, radioligand, a specific concentration of the test compound, and cell membrane preparation.

-

-

-

Incubation: Incubate the microplate at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add a liquid scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Navigating the In Vivo Landscape: Preclinical Models for CNS Drug Discovery

While in vitro assays provide crucial information about a compound's activity at the molecular level, they cannot fully recapitulate the complexity of a living organism.[6] Therefore, in vivo studies in animal models are essential to evaluate a compound's efficacy, safety, and pharmacokinetic profile.[7] The choice of animal model is critical and depends on the specific CNS disorder being targeted.[6]

Commonly Used In Vivo Models in CNS Research:

| CNS Disorder | Animal Model | Key Features |

| Alzheimer's Disease | Transgenic mice (e.g., 5XFAD) | Overexpress human genes associated with familial Alzheimer's disease, leading to amyloid plaque deposition and cognitive deficits. |

| Parkinson's Disease | 6-hydroxydopamine (6-OHDA) or MPTP-lesioned rodents | These neurotoxins selectively destroy dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease. |

| Depression | Forced swim test, tail suspension test | These behavioral despair models assess the antidepressant-like effects of compounds by measuring the duration of immobility. |

| Anxiety | Elevated plus maze, open field test | These models assess anxiety-like behavior based on the animal's natural aversion to open, elevated spaces. |

| Epilepsy | Pentylenetetrazol (PTZ) or maximal electroshock (MES)-induced seizures | These models are used to evaluate the anticonvulsant properties of compounds. |

Part 3: The Blueprint for Success - Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry.[8] They involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these modifications on its biological activity.[9] The goal of SAR is to identify the key structural features (the pharmacophore) that are responsible for the compound's activity and to optimize these features to improve its potency, selectivity, and pharmacokinetic properties.[8]

Dissecting the Pyridine Core: A Representative SAR Table

The following table presents hypothetical SAR data for a series of pyridine-based compounds targeting a CNS receptor. This data illustrates how different substitutions on the pyridine ring can influence binding affinity.

| Compound | R1 | R2 | R3 | Ki (nM) |

| 1 | H | H | H | 50 |

| 2 | CH3 | H | H | 25 |

| 3 | Cl | H | H | 75 |

| 4 | H | OCH3 | H | 15 |

| 5 | H | H | F | 40 |

| 6 | CH3 | OCH3 | H | 5 |

Analysis of SAR Data:

-

Effect of R1 Substitution: The introduction of a small alkyl group (methyl) at the R1 position (Compound 2) improves binding affinity compared to the unsubstituted parent compound (Compound 1). However, a larger, electron-withdrawing group (chloro) at the same position (Compound 3) is detrimental to activity.

-

Effect of R2 Substitution: The presence of an electron-donating methoxy group at the R2 position (Compound 4) significantly enhances binding affinity, suggesting a favorable interaction with the receptor's binding pocket.

-

Effect of R3 Substitution: A fluorine atom at the R3 position (Compound 5) has a modest impact on binding affinity.

-

Synergistic Effects: The combination of a methyl group at R1 and a methoxy group at R2 (Compound 6) results in a compound with the highest affinity, indicating a synergistic effect of these two substitutions.

Part 4: Visualizing the Mechanism - Signaling Pathways and Experimental Workflows

A deep understanding of the underlying biological pathways is crucial for rational drug design. Visualizing these pathways can provide valuable insights into how a compound exerts its therapeutic effects. The nicotinic acetylcholine receptor (nAChR) signaling pathway is a key player in many CNS functions and is a common target for pyridine-based compounds.[10][11]

The Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

The following diagram, generated using the DOT language, illustrates a simplified nAChR signaling pathway.[12][13] Activation of nAChRs by acetylcholine or a pyridine-based agonist leads to the influx of cations, which in turn triggers a cascade of downstream signaling events that can modulate neuronal excitability, neurotransmitter release, and gene expression.[10][14]

Caption: Simplified nAChR signaling cascade.

Experimental Workflow for CNS Drug Discovery

The following diagram illustrates a typical experimental workflow for the discovery and preclinical development of a novel pyridine-based CNS drug.

Caption: CNS drug discovery and preclinical workflow.

Conclusion: The Future of Pyridine-Based CNS Therapeutics

The pyridine nucleus continues to be a remarkably fruitful scaffold in the quest for novel CNS therapeutics. Its versatility allows for the fine-tuning of pharmacological properties, enabling the development of highly potent and selective agents. As our understanding of the complex neurobiology of CNS disorders deepens, so too will our ability to design and synthesize the next generation of pyridine-based drugs. The integration of advanced synthetic methodologies, high-throughput screening technologies, and sophisticated in vivo models will undoubtedly accelerate the discovery of new treatments for these devastating conditions. This guide has provided a glimpse into the multifaceted world of pyridine-based CNS drug discovery, offering a blend of theoretical knowledge and practical guidance. The path from a simple pyridine ring to a life-changing medicine is long and arduous, but with the right tools, expertise, and a deep-seated commitment to scientific integrity, it is a journey well worth undertaking.

References

-

ResearchGate. (n.d.). Nicotinic acetylcholine receptor (nAChR) signaling pathways. Link

-

Nakauchi, J., & Sumikawa, K. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. IntechOpen. Link

-

ResearchGate. (n.d.). Simplified diagram of the AChRs signal transduction pathways in the pre-and post-synaptic sites. Link

-

Deranged Physiology. (n.d.). Nicotinic acetylcholine receptor intracellular signaling pathway. Link

-

Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Link

-

Abreo, M. A., Lin, N. H., Garvey, D. S., Gunn, D. E., Hettinger, A. M., Wasicak, J. T., Pavlik, P. A., Martin, Y. C., Ebert, D. L., & Sullivan, J. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & medicinal chemistry letters, 11(5), 631–633. Link

-

Cambridge University Press & Assessment. (n.d.). Essential CNS drug development – pre-clinical development (Chapter 3). Link

-

NeuroProof. (n.d.). In vitro Disease Models for Screening Services. Link

-

Alzheimer's Drug Discovery Foundation. (2025). The basics of preclinical drug development for neurodegenerative disease indications. Link

-

ResearchGate. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Link

-